molecular formula C20H22BrClN4O B11664940 N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

Cat. No.: B11664940
M. Wt: 449.8 g/mol
InChI Key: LGAVOEDNQYPWFS-QRVIBDJDSA-N
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Description

N’-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide typically involves the condensation of substituted aromatic aldehydes with hydrazides. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N’-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is unique due to its specific combination of bromophenyl, chlorophenyl, and piperazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22BrClN4O

Molecular Weight

449.8 g/mol

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C20H22BrClN4O/c21-18-6-3-4-16(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-17-5-1-2-7-19(17)22/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13-

InChI Key

LGAVOEDNQYPWFS-QRVIBDJDSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC(=CC=C3)Br

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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